3,4-Dimethylquinolin-2(1h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITTVGIRLCPSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296229 | |
| Record name | 3,4-dimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17336-90-2 | |
| Record name | 3,4-Dimethylcarbostyril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Synthetic Pathway Analysis of 3,4 Dimethylquinolin 2 1h One
Classical and Contemporary Synthesis Approaches
The construction of the 3,4-Dimethylquinolin-2(1H)-one scaffold can be achieved through several established and emerging synthetic routes. These methods primarily focus on the formation of the heterocyclic quinolone system.
Cyclocondensation Reactions for Quinolone Core Formation
Cyclocondensation reactions represent the cornerstone of quinoline (B57606) and quinolone synthesis, with several named reactions being adaptable for the synthesis of 3,4-disubstituted-2(1H)-quinolones.
Knorr Quinoline Synthesis: This method involves the acid-catalyzed cyclization of β-ketoanilides to form 2-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 2-quinolone form. synarchive.comiipseries.org The reaction, first described by Ludwig Knorr in 1886, typically uses strong acids like sulfuric acid. synarchive.com For the synthesis of this compound, the required precursor would be a β-ketoanilide derived from an appropriately substituted aniline (B41778) and a β-keto ester. The reaction conditions, particularly the amount of acid, can influence the final product, as the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. wikipedia.org
Conrad-Limpach-Knorr Synthesis: This versatile synthesis involves the reaction of anilines with β-ketoesters. iipseries.orgjptcp.com The reaction pathway can be directed to yield either 4-quinolones or 2-quinolones based on the reaction temperature. quimicaorganica.org At lower temperatures (around 100-140°C) in the presence of acid, the reaction favors the formation of a β-ketoanilide intermediate, which upon cyclization yields the 2-quinolone, as in the Knorr synthesis. wikipedia.orgmdpi.com Conversely, higher temperatures (around 250°C) initially form an enamine intermediate that cyclizes to the 4-quinolone. wikipedia.orgmdpi.com
Camps Cyclization: The Camps reaction provides another route to hydroxyquinolines by the base-catalyzed cyclization of o-acylaminoacetophenones. wikipedia.org Depending on the structure of the starting material and the reaction conditions, this method can yield different isomeric hydroxyquinoline products. wikipedia.org For the target molecule, an appropriately substituted o-acylaminoacetophenone would be required. The product, often depicted as a hydroxyquinoline, primarily exists as the keto-quinolone tautomer. wikipedia.org
Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds, often formed in situ. wikipedia.orgsynarchive.com While typically used for quinolines rather than quinolones, modifications of this reaction can lead to the desired scaffold. The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org
The table below summarizes key aspects of these classical cyclocondensation reactions.
| Reaction Name | Starting Materials | Key Conditions | Product Type |
| Knorr Synthesis | β-ketoanilides | Strong acid (e.g., H₂SO₄) | 2-Quinolones synarchive.com |
| Conrad-Limpach | Anilines, β-ketoesters | High temperature (~250°C) | 4-Quinolones wikipedia.org |
| Knorr Variation | Anilines, β-ketoesters | Moderate temperature (~140°C) | 2-Quinolones wikipedia.org |
| Camps Cyclization | o-Acylaminoacetophenones | Base (e.g., hydroxide (B78521) ion) | Hydroxyquinolines (Quinolones) wikipedia.org |
| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | Acid catalyst (Lewis or Brønsted) | Quinolines wikipedia.orgsynarchive.com |
Metal-Catalyzed Coupling and Cyclization Reactions
Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer efficient and regioselective pathways to substituted quinolones.
Palladium-Catalyzed Reactions: Palladium catalysts are pivotal in forming quinolone derivatives. For instance, a method for synthesizing 3,4-disubstituted quinolin-2(1H)-ones involves the palladium-catalyzed decarboxylative cross-coupling of 4-substituted quinolin-2(1H)-one-3-carboxylic acids with (hetero)aryl halides. researchgate.net Another powerful technique is the Suzuki-Miyaura cross-coupling, which can be used to introduce substituents onto a pre-formed dichloroquinoline core with high regioselectivity. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are also employed in quinolone synthesis. One notable example is the sequential copper-catalyzed amidation followed by a base-mediated Camps cyclization to produce 2-aryl-4-quinolones from o-halophenones. wikipedia.org
Iron-Catalyzed Reactions: An environmentally benign synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone, a related quinoline derivative, has been developed using iron(III) chloride (FeCl₃·6H₂O) as a catalyst for the condensation of 2-aminoacetophenone (B1585202) with acetylacetone (B45752) in water. tandfonline.com
Sonogashira Coupling and Cyclization: A two-step process involving a palladium-catalyzed Sonogashira coupling of anilines with a propargyl alcohol, followed by an acid-catalyzed cyclization of the intermediate, yields 2-substituted 2,3-dihydro-1H-quinolin-4-ones. researchgate.net
The following table presents examples of metal-catalyzed syntheses relevant to the quinolone scaffold.
| Catalyst System | Reaction Type | Starting Materials | Product |
| Pd(II) bromide / Triphenylarsine | Decarboxylative Cross-Coupling | 4-substituted quinolin-2(1H)-one-3-carboxylic acids, (hetero)aryl halides | 4-substituted 3-(hetero)aryl quinolin-2(1H)-ones researchgate.net |
| Palladium catalyst | Suzuki-Miyaura Cross-Coupling | 2,4-dichloroquinoline (B42001) core, boronic acids | Mono- or bis-arylated quinolines nih.gov |
| FeCl₃·6H₂O | Condensation | 2-aminoacetophenone, acetylacetone | 1-(2,4-dimethylquinolin-3-yl)ethanone tandfonline.com |
| Pd catalyst | Sonogashira Coupling / Cyclization | Anilines, propargyl alcohols | 2,3-dihydro-1H-quinolin-4-ones researchgate.net |
Radical-Mediated and Photo-Induced Synthesis Strategies
Alternative synthetic approaches utilizing radical intermediates or photochemical energy are also emerging.
Radical Cyclization: A silver-catalyzed radical tandem cyclization has been developed for the direct synthesis of 3-acyl-4-arylquinolin-2(1H)-ones, demonstrating the utility of radical pathways in constructing complex quinolones. researchgate.net
Photo-Induced Rearrangement: Photochemical reactions can also be used to synthesize quinolones. For example, 1-methyl-4-alkoxy-2-quinolones have been synthesized through a photochemical rearrangement of the corresponding 4-alkoxy-2-methylquinoline 1-oxides. researchgate.net
One-Pot and Multicomponent Reaction Protocols
To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have been developed for quinolone synthesis.
Doebner Multicomponent Reaction: A specific synthesis of this compound was achieved by reacting 2-iodoaniline (B362364) with a derivative of alkyl acrylate (B77674) in a process described as a Doebner multicomponent reaction. mdpi.com The Doebner synthesis, in its classical form, is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. jptcp.com
One-Pot Cyclocondensation/Chlorination: A highly efficient one-pot, two-step procedure has been reported for the synthesis of a 2,4-dichloroquinoline core, which involves an initial cyclocondensation followed by chlorination in the same reaction vessel. nih.gov
Multicomponent Synthesis of Hydroquinolines: The condensation of dimedone, an aldehyde (4-methoxybenzylidene malononitrile), and an amine (aniline or ammonium (B1175870) acetate) can lead to complex hydroquinoline structures in a single step. scialert.net
Mechanistic Elucidation of Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of this compound.
Investigation of Intermediates and Transition States
Detailed studies have shed light on the intermediates and transition states involved in classical quinolone syntheses.
Conrad-Limpach-Knorr Mechanism: The mechanism begins with the nucleophilic attack of aniline on the keto group of a β-ketoester. wikipedia.org Under conditions favoring the 4-quinolone product, this leads to a Schiff base, which undergoes a thermally induced electrocyclic ring-closing—the rate-determining step—followed by elimination of an alcohol to form the final product. wikipedia.org In the Knorr variation to produce 2-quinolones, the aniline attacks the ester group at higher temperatures to form a β-keto acid anilide, which then cyclizes. wikipedia.org A 1964 study found that in the Knorr synthesis using benzoylacetanilide, the reaction pathway is influenced by the amount of acid; an excess of polyphosphoric acid leads to a dicationic intermediate that cyclizes to the 2-hydroxyquinoline, while smaller amounts favor a monocationic intermediate that can fragment. wikipedia.org
Doebner-Miller Mechanism: The mechanism for this reaction is complex and involves several steps. It is initiated by a conjugate addition of the aniline to an α,β-unsaturated carbonyl compound. wikipedia.org This intermediate can then fragment into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, followed by another conjugate addition with a second molecule of aniline, cyclization, elimination of an aniline molecule, and final rearomatization to yield the quinoline product. wikipedia.org
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity:
The control of regioselectivity is paramount in the synthesis of this compound, as isomers can be readily formed.
In the context of the Doebner-von Miller reaction , the substitution pattern of the α,β-unsaturated carbonyl compound dictates the final regiochemistry of the quinoline product. To obtain a 3,4-disubstituted quinoline, a γ-substituted α,β-unsaturated ketone is typically employed. However, achieving specific 3,4-dialkyl substitution can be challenging due to potential side reactions and lack of precise control. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions on a pre-functionalized quinolinone ring offer superior regiochemical control. The distinct reactivity of different leaving groups, such as a bromo group at C3 and a triflate group at C4, allows for selective and sequential introduction of the methyl groups via Suzuki-Miyaura coupling. oup.comoup.com By carefully choosing the reaction conditions, the coupling can be directed to either the C3 or C4 position first.
Similarly, in palladium-catalyzed carbonylative annulation , the structure of the internal alkyne directly translates to the substitution pattern at the 3 and 4 positions of the quinolinone ring. The use of a symmetric alkyne like but-2-yne would directly lead to the desired 3,4-dimethyl substitution. mdpi.com
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the synthesis of this compound, this concept is not applicable. The target molecule is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers.
Influence of Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions exerts a significant influence on the efficiency and outcome of the synthesis of this compound, particularly in palladium-catalyzed methodologies.
In palladium-catalyzed cross-coupling reactions , the selection of the palladium source and the ligand is critical. Different palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed. The nature of the base and solvent system also plays a crucial role in the reaction yield and selectivity.
| Catalytic System Component | Influence on Reaction | Example Conditions | Reference |
| Palladium Catalyst | The choice of palladium source and its oxidation state can affect catalytic activity and reaction rates. | Pd(OAc)₂, PdCl₂(PPh₃)₂ | nih.gov |
| Ligand | The ligand stabilizes the palladium center and influences the reactivity and selectivity of the cross-coupling reaction. | PPh₃, dppf | mdpi.com |
| Base | The base is required to activate the boronic acid in Suzuki-Miyaura coupling and to neutralize acidic byproducts. | NaOAc, K₂CO₃, Et₃N | nih.gov |
| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. | DMF, MeCN, Toluene | mdpi.comnih.gov |
For the Doebner-von Miller reaction , the traditional use of strong Brønsted acids like hydrochloric acid or sulfuric acid can lead to harsh reaction conditions and the formation of byproducts. nih.gov The use of solid acid catalysts, such as montmorillonite (B579905) clays, has been explored to create milder and more environmentally friendly conditions. researchgate.net
| Catalyst Type | Examples | Reaction Conditions | Reference |
| Brønsted Acids | HCl, H₂SO₄ | Often requires high temperatures. | nih.gov |
| Lewis Acids | SnCl₄, Sc(OTf)₃ | Can promote the reaction under milder conditions. | beilstein-journals.org |
| Solid Acid Catalysts | Ag(I)-exchanged Montmorillonite K10 | Solvent-free conditions, recyclable catalyst. | researchgate.net |
The temperature and reaction time are also critical parameters that need to be optimized for each specific synthetic route to maximize the yield of this compound and minimize the formation of impurities.
Chemical Transformations and Derivatization Strategies of 3,4 Dimethylquinolin 2 1h One
Functionalization at Heteroatoms (N-position)
The nitrogen atom at the 1-position (N1) of the quinolin-2(1H)-one ring is a common site for functionalization. As a secondary amide, the N-H proton can be removed by a base, rendering the nitrogen nucleophilic and amenable to reactions with various electrophiles.
N-alkylation and N-acylation are fundamental transformations for modifying the quinolinone core. These reactions typically proceed by treating the parent quinolinone with an appropriate alkylating or acylating agent in the presence of a base.
N-Alkylation: The alkylation of quinolin-2-one systems can be achieved using various alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents. The reaction is commonly carried out in an aprotic polar solvent, such as dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to deprotonate the nitrogen atom. juniperpublishers.comjuniperpublishers.com This generates the corresponding N-alkylated quinolinone. The choice of base and reaction conditions can be crucial to ensure regioselectivity, as competitive O-alkylation at the C2-oxygen can sometimes occur. juniperpublishers.com Modern methods, including copper-catalyzed metallaphotoredox platforms, have also been developed for the N-alkylation of a broad range of N-heterocycles with alkyl halides under mild, room-temperature conditions. princeton.edu
N-Acylation: Similarly, the nitrogen atom can be acylated using acylating agents such as acyl chlorides or acid anhydrides. frontiersin.org These reactions are also typically performed in the presence of a base to facilitate the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent. frontiersin.orgnih.gov This process yields N-acyl derivatives, converting the lactam into an N-acyllactam or imide functionality. Mild methods using acid fluorides with non-nucleophilic bases like triethylamine (B128534) have also proven effective for the N-acylation of related heterocyclic systems. nih.gov
| Reaction Type | Reagents | Base/Catalyst | Solvent | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | K2CO3, Cs2CO3, NaH | DMF | 1-Alkyl-3,4-dimethylquinolin-2(1H)-one |
| N-Acylation | Acyl Chloride (RCOCl) | Na2CO3, Triethylamine | Tetrahydrofuran (THF) | 1-Acyl-3,4-dimethylquinolin-2(1H)-one |
| N-Arylation | Phenylboronic Acid | Copper(II) Catalyst | - | 1-Aryl-3,4-dimethylquinolin-2(1H)-one |
Functionalization at Exocyclic Carbon Centers (C-methyls)
The methyl groups at the C3 and C4 positions offer additional handles for derivatization. The reactivity of these groups is influenced by their position on the quinolone ring.
Direct electrophilic attack on the C-H bonds of the methyl groups is generally challenging. However, the protons of the methyl group at the C4 position (and to a lesser extent, the C2 position in related systems) are known to be acidic due to their alpha-position relative to the conjugated system of the ring. This allows for deprotonation by a base to form a carbanionic intermediate, which can then react with electrophiles, most notably aldehydes, in condensation reactions. rsc.org
This transformation, analogous to a Knoevenagel or aldol-type condensation, involves the initial formation of a reactive methylene (B1212753) intermediate that attacks the aldehyde. wikipedia.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding a styryl-type derivative. The reaction is often carried out in acetic anhydride, which can also act as a dehydrating agent. rsc.org This strategy effectively functionalizes the exocyclic methyl group, extending the conjugation of the system.
| Reaction Type | Electrophile | Conditions | Product |
| Condensation | Aromatic Aldehyde (Ar-CHO) | Acetic Anhydride, Acetic Acid, Heat (130°C) | 4-(2-Arylvinyl)-3-methylquinolin-2(1H)-one |
Functionalization of the Quinolone Ring System
The quinolone ring itself can undergo substitution reactions, allowing for the introduction of functional groups directly onto the carbocyclic or heterocyclic portion of the molecule.
In electrophilic aromatic substitution reactions, the benzene (B151609) portion of the quinolinone ring is generally more reactive than the pyridinone portion. The pyridinone ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the amide carbonyl group and the electronegativity of the nitrogen atom. Therefore, electrophiles such as halogens (Br+, Cl+) preferentially add to the carbocyclic ring, typically at the C6 or C8 positions.
However, specific reaction conditions can direct substitution to the heterocyclic ring. For instance, hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) have been used to achieve regioselective halogenation at the C3 position of quinolin-4-one scaffolds under mild conditions. acs.orgnih.gov Metal-free protocols have also been developed for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive halogen source. rsc.org For 3,4-dimethylquinolin-2(1H)-one, halogenation would be expected to occur on the carbocyclic ring or potentially at C3, depending on the specific reagents and conditions employed.
| Reaction Type | Reagents | Position of Substitution | Product Example |
| Chlorination | KCl, PIFA | C3 (on quinolin-4-one scaffold) | 3-Chloro-2-methylquinolin-4(1H)-one |
| Bromination | KBr, PIFA | C3 (on quinolin-4-one scaffold) | 3-Bromo-2-methylquinolin-4(1H)-one |
| Iodination | KI, PIDA | C3 (on quinolin-4-one scaffold) | 3-Iodo-2-methylquinolin-4(1H)-one |
Table data is based on reactivity of the analogous quinolin-4-one system. acs.orgnih.gov
Direct nucleophilic substitution of hydrogen on the quinolone ring is generally unfavorable. However, the reactivity can be dramatically altered by introducing a good leaving group, such as a halogen, onto the ring. A common strategy involves the initial halogenation of the quinolone, followed by nucleophilic displacement of the halide.
Research on 4-chloro-8-methylquinolin-2(1H)-one, a close analog of a halogenated derivative of the target compound, demonstrates the viability of this approach. mdpi.com The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including thiols, alkoxides, hydrazine, and azide (B81097) ions. mdpi.com This two-step sequence—electrophilic halogenation followed by nucleophilic substitution—provides a powerful route to a wide array of 4-substituted quinolinone derivatives that are otherwise difficult to access.
| Nucleophile | Reagent | Conditions | Product (4-Substituent) |
| Thiol | Ethanethiol / Sodium Ethoxide | Ethanol | -SEt (Ethylthio) |
| Hydrazine | Hydrazine Hydrate | Ethanol, Reflux | -NHNH2 (Hydrazino) |
| Azide | Sodium Azide | DMF, 100°C | -N3 (Azido) |
| Amine | (via Azide reduction) | 1. Triphenylphosphine 2. HCl hydrolysis | -NH2 (Amino) |
Table data is based on the reactivity of 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com
Hydroxylation Reactions (e.g., at C3 position)
Hydroxylation of the quinolin-2(1H)-one core, particularly at the C3 and C4 positions, is a key transformation for producing biologically relevant molecules. While direct hydroxylation of this compound is not extensively detailed, related methodologies and the existence of naturally occurring hydroxylated analogues underscore the feasibility of such reactions.
One established method for introducing hydroxyl groups onto the broader 3,4-dihydroquinolin-2-one framework is through oxone-mediated arylhydroxylation of N-arylcinnamamides. This process involves a tandem reaction of epoxidation followed by a Friedel–Crafts alkylation, where oxone serves as both the oxidant and the proton source, negating the need for catalysts or external additives rsc.org.
Furthermore, the natural occurrence of 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids, isolated from fungal species like Aspergillus and Penicillium, highlights the existence of hydroxylated quinolinone structures in nature core.ac.uk. Synthetic efforts toward these complex molecules have provided insight into reactions involving the C3 and C4 positions. For instance, the reduction of 3-alkyl/aryl-3-hydroxyquinolin-2,4-diones with sodium borohydride (B1222165) (NaBH₄) proceeds with high diastereoselectivity to yield cis-3-alkyl/aryl-3,4-dihydro-3,4-dihydroxyquinolin-2(1H)-ones core.ac.uk. This transformation, while reductive, results in a dihydroxylated product, showcasing a pathway to introduce hydroxyl groups at these positions. The compound 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is a known derivative, further confirming the stability and accessibility of such hydroxylated structures drugbank.com.
Oxidative and Reductive Transformations
The this compound scaffold and its analogues can undergo various oxidative and reductive transformations that target either the heterocyclic ring or its substituents. These reactions are crucial for converting the quinolinone core into related saturated or aromatic systems.
Oxidative Reactions: Oxidation of substituents on the quinolinone ring is a viable strategy for further functionalization. For example, 3-acetyl-1-alkyl-4-hydroxyquinolin-2(1H)-ones can be oxidized using selenium dioxide in what is known as the Riley oxidation tandfonline.com. This reaction targets the acetyl group at the C3 position, converting it into an α-keto acid derivative. This demonstrates that the C3-substituent is amenable to oxidative transformation without disrupting the core quinolinone structure tandfonline.com. Additionally, the oxidative aromatization of related dihydro-heterocycles, such as 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones, to their corresponding aromatic pyridines and pyrimidinones (B12756618) using reagents like calcium hypochlorite (B82951) is a well-established process researchgate.net. This suggests that dihydro-quinolinone intermediates could be similarly aromatized.
Reductive Reactions: The quinolinone ring itself can be selectively reduced. A notable method involves the use of samarium diiodide (SmI₂), which, in the presence of water and triethylamine (Et₃N), can reduce quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines researchgate.net. This reaction proceeds under mild conditions and involves the reduction of the amide functionality through C-O bond cleavage. This transformation is significant as it provides direct access to the saturated tetrahydroquinoline core from the corresponding quinolinone, expanding the structural diversity of available compounds researchgate.net.
Annulation and Fused Heterocycle Formation
The this compound moiety serves as a foundational structure for the construction of more complex polycyclic systems. Through annulation reactions, additional heterocyclic rings can be fused to the quinolinone core, leading to novel compounds with potentially enhanced biological activities.
Comparative Reactivity and Structure-Reactivity Relationships with Analogues
The chemical reactivity of the quinolinone scaffold is significantly influenced by the nature and position of its substituents. Understanding these structure-reactivity relationships is crucial for designing synthetic strategies and predicting the behavior of different analogues.
The reactivity of the quinolinone ring is often dictated by the electrophilicity of its carbon atoms and the nature of the leaving groups attached. A study on 4-chloro-8-methylquinolin-2(1H)-one provides valuable insights into the nucleophilic substitution reactions at the C4 position mdpi.comresearchgate.net. The presence of a chlorine atom at C4 makes this position highly susceptible to attack by various nucleophiles.
Key observations on reactivity include:
Nucleophilic Substitution at C4: The 4-chloro group can be readily displaced by nucleophiles such as hydrazines, amines, and thiolates to form 4-hydrazino, 4-amino, and 4-sulfanyl derivatives, respectively mdpi.comresearchgate.net.
Reactivity at C2: The C2 position, part of the lactam (amide) functionality, is generally less reactive towards nucleophilic substitution compared to an activated C4 position. Hydrazination of a 2,4-dichloroquinoline (B42001), for example, shows that substitution occurs preferentially at C4, while the C2 position remains inactive mdpi.com.
Influence of Leaving Group: The nature of the leaving group is critical. The substitution at C2 is more feasible when a better leaving group, such as an ethylthio group, is present instead of a chloro group mdpi.com. This indicates that activating the C2 position can enable further functionalization.
Substituent Effects on Biological Activity: While distinct from chemical reactivity, structure-activity relationship (SAR) studies show that substituents strongly influence biological properties. For instance, in a series of 2-arylquinolines, lipophilicity (cLogP) was correlated with cytotoxic effects, with more lipophilic aromatic quinolines showing greater activity than their partially saturated tetrahydroquinoline counterparts rsc.org. Similarly, for ring-substituted 4-hydroxy-1H-quinolin-2-ones, lipophilicity is a key parameter influencing their antifungal and photosynthesis-inhibiting activities nih.gov.
These findings collectively illustrate that the quinolinone core is a tunable scaffold where substituents not only modulate biological activity but also direct the course of chemical reactions, enabling selective functionalization at different positions of the heterocyclic ring.
Advanced Spectroscopic Characterization and Structural Analytics of 3,4 Dimethylquinolin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in both solution and solid states. Through the analysis of 1D and 2D NMR data, a complete picture of the atomic connectivity and spatial arrangement of 3,4-Dimethylquinolin-2(1H)-one can be assembled.
Comprehensive ¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Spin Systems)
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like CDCl₃, reveals distinct signals for the aromatic protons and the two methyl groups.
The aromatic region of the spectrum displays a set of four protons, corresponding to H-5, H-6, H-7, and H-8 on the benzo-fused ring. These protons form a coupled spin system. The H-5 proton appears as a doublet of doublets at approximately 7.63 ppm, showing coupling to both the ortho H-6 and the meta H-7 protons. The H-8 proton, situated adjacent to the lactam nitrogen, resonates as a doublet at around 7.22 ppm. The H-7 proton appears as a multiplet near 7.42 ppm, and the H-6 proton resonates around 7.15 ppm.
The two methyl groups at the C-3 and C-4 positions are readily identified as sharp singlets in the aliphatic region of the spectrum. The C-4 methyl protons (4-CH₃) appear at approximately 2.42 ppm, while the C-3 methyl protons (3-CH₃) are found slightly upfield at around 2.21 ppm. A broad singlet observed at a significantly downfield shift, often around 12.05 ppm, is characteristic of the N-H proton of the lactam ring.
Table 1: ¹H NMR Spectral Data for this compound
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"headers": [
{"text": "Proton Assignment", "type": "text"},
{"text": "Chemical Shift (δ, ppm)", "type": "numeric"},
{"text": "Multiplicity", "type": "text"},
{"text": "Coupling Constant (J, Hz)", "type": "text"}
],
"rows": [
["N-H", 12.05, "br s", "N/A"],
["H-5", 7.63, "dd", "J = 7.8, 1.5"],
["H-7", 7.42, "m", "N/A"],
["H-8", 7.22, "d", "J = 7.5"],
["H-6", 7.15, "m", "N/A"],
["4-CH₃", 2.42, "s", "N/A"],
["3-CH₃", 2.21, "s", "N/A"]
]
}
Detailed ¹³C NMR Spectral Analysis (Chemical Shifts, Multiplicities, DEPT)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct carbon signals are expected and observed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The most downfield signal, appearing at approximately 164.7 ppm, is assigned to the carbonyl carbon (C-2) of the lactam ring. The aromatic region contains signals for the eight carbons of the quinoline (B57606) ring system. The quaternary carbons C-8a and C-4a resonate at around 138.4 ppm and 120.3 ppm, respectively. The aromatic methine carbons (C-5, C-6, C-7, C-8) appear in the range of 115.5 to 129.8 ppm. The olefinic carbons of the heterocyclic ring, C-4 and C-3, are observed at approximately 129.8 ppm and 122.9 ppm, respectively.
In the aliphatic region, the two methyl carbons are clearly visible. The C-4 methyl carbon (4-CH₃) resonates at about 17.5 ppm, while the C-3 methyl carbon (3-CH₃) appears at approximately 15.9 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
{
"headers": [
{"text": "Carbon Assignment", "type": "text"},
{"text": "Chemical Shift (δ, ppm)", "type": "text"},
{"text": "DEPT Multiplicity", "type": "text"}
],
"rows": [
["C-2", "164.7", "C"],
["C-8a", "138.4", "C"],
["C-4", "129.8", "C"],
["C-7", "128.7", "CH"],
["C-5", "127.5", "CH"],
["C-3", "122.9", "C"],
["C-6", "122.0", "CH"],
["C-4a", "120.3", "C"],
["C-8", "115.5", "CH"],
["4-CH₃", "17.5", "CH₃"],
["3-CH₃", "15.9", "CH₃"]
]
}
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.
Identification of Characteristic Functional Group Frequencies
The IR spectrum of this compound showcases several characteristic absorption bands that correspond to specific functional groups.
N-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibration of the lactam group, often involved in hydrogen bonding in the solid state.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups is observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the lactam is a prominent feature, typically found around 1650-1670 cm⁻¹.
C=C Stretch: Aromatic C=C bond stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring appear in the 900-675 cm⁻¹ region, and their pattern can provide information about the substitution pattern.
The Raman spectrum provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C=C bonds of the aromatic system and the C-C bonds often produce stronger signals in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
{
"headers": [
{"text": "Vibrational Mode", "type": "text"},
{"text": "Frequency Range (cm⁻¹)", "type": "text"},
{"text": "Intensity", "type": "text"}
],
"rows": [
["N-H Stretch (Lactam)", "3200-2800", "Strong, Broad"],
["Aromatic C-H Stretch", "~3100-3000", "Medium-Weak"],
["Aliphatic C-H Stretch", "~2980-2850", "Medium"],
["C=O Stretch (Lactam)", "~1660", "Very Strong, Sharp"],
["Aromatic C=C Stretch", "~1600-1450", "Medium-Strong"],
["C-H Bending", "~900-700", "Medium-Strong"]
]
}```
Conformational Analysis via Vibrational Modes
The quinolinone ring system is largely planar, but the methyl substituents can influence local geometry. Detailed analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's preferred conformation. The frequencies of specific bending, wagging, and twisting modes of the methyl groups and the aromatic ring are sensitive to subtle changes in molecular geometry. For instance, the out-of-plane bending modes of the aromatic C-H bonds and the rocking modes of the methyl groups can be correlated with the planarity of the ring system and the orientation of the substituents. While significant conformational flexibility is not expected for this rigid bicyclic system, vibrational analysis can confirm the lowest energy conformation and provide data for force field parameterization in molecular modeling studies.
Table of Mentioned Compounds
Compound Name This compound
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is an indispensable tool in the structural elucidation of organic molecules, providing precise information on molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is established as C₁₁H₁₁NO.
HRMS techniques, such as Time-of-Flight (TOF) mass spectrometry, can measure the molecular ion with exceptional accuracy, typically with mass errors below 5 parts per million (ppm) nih.gov. This level of precision is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas. The exact mass is a critical parameter that confirms the molecular identity of the synthesized or isolated compound, distinguishing it from potential isomers or impurities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | nih.gov |
| Calculated Exact Mass | 173.0841 g/mol | nih.gov |
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule. In these experiments, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of quinoline derivatives is often characterized by specific neutral losses that reveal the nature of the core structure and its substituents nih.gov. For this compound, the fragmentation pathway is expected to involve key steps such as the loss of carbon monoxide (CO) from the lactam ring, a characteristic feature of quinolinones. Other potential fragmentations include the cleavage of the methyl groups. The analysis of these fragmentation patterns is essential for confirming the arrangement of atoms within the molecule and for distinguishing it from its isomers nih.govmdpi.com.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |
|---|---|---|---|
| 173.08 | 158.06 | 15 | Methyl radical (•CH₃) |
| 173.08 | 145.07 | 28 | Carbon Monoxide (CO) |
| 158.06 | 130.05 | 28 | Carbon Monoxide (CO) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, its chromophoric system, and its behavior upon excitation with light.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions in conjugated systems. Quinoline and its derivatives possess a distinct chromophore that absorbs light in the UV region researchgate.net. The absorption spectrum is characterized by one or more absorption maxima (λmax), which correspond to specific electronic transitions (e.g., π → π*). The intensity of these absorptions is quantified by the molar absorptivity (ε), which is a constant for a given compound at a specific wavelength. The positions of the absorption maxima and their intensities are sensitive to the molecular structure, including the nature and position of substituents, as well as the polarity of the solvent researchgate.net.
For quinolinone derivatives, the electronic properties are influenced by the lactam group and the substituents on the aromatic ring. The data below for analogous 2-oxo-dihydropyridine compounds illustrate typical values obtained in such studies.
| Analogous Compound ID | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| 2a | 376 | 6961 |
| 2b | 377 | 7171 |
| 2c | 379 | 7301 |
| 2d | 377 | 7550 |
Fluorescence spectroscopy investigates the light emitted by a molecule after it has absorbed photons. Many quinoline-based heterocyclic systems are known to be fluorescent mdpi.com. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by an emission maximum (λem).
A critical parameter derived from fluorescence studies is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process researchgate.netnih.gov. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield is highly dependent on the molecular structure and the surrounding environment, including solvent polarity and temperature. High quantum yields are desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs) mdpi.com.
| Analogous Compound ID | λem (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| 2a | 448 | 0.56 |
| 2b | 449 | 0.54 |
| 2c | 450 | 0.54 |
| 2d | 451 | 0.62 |
The photophysical properties of a fluorescent molecule are further characterized by its excited singlet state lifetime (τF). This parameter represents the average time the molecule spends in the excited state before returning to the ground state through either radiative (fluorescence) or non-radiative pathways researchgate.net. The singlet lifetime is a key kinetic parameter that governs the de-excitation dynamics.
The lifetime is intrinsically linked to the fluorescence quantum yield and the rate constants for radiative (k_r) and non-radiative (k_nr) decay. These relationships are described by the equations:
τF = 1 / (k_r + k_nr)
ΦF = k_r / (k_r + k_nr) = k_r * τF
By measuring the fluorescence quantum yield and the singlet lifetime (often using time-resolved fluorescence spectroscopy), it is possible to calculate the individual rate constants, providing a complete picture of the de-excitation processes researchgate.netnih.govresearchgate.net.
| Parameter | Symbol | Description |
|---|---|---|
| Fluorescence Quantum Yield | ΦF | Efficiency of the fluorescence process. |
| Singlet Lifetime | τF | Average duration of the excited singlet state. |
| Radiative Rate Constant | k_r | Rate of de-excitation via fluorescence emission. |
| Non-radiative Rate Constant | k_nr | Rate of de-excitation via non-emissive pathways (e.g., internal conversion, intersystem crossing). |
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's absolute structure, offering detailed information on its conformation, bond lengths, and bond angles, which are fundamental to understanding its chemical properties and potential interactions.
Single crystal X-ray diffraction analysis allows for the precise measurement of atomic coordinates within the crystal lattice, from which the exact bond lengths, bond angles, and dihedral (torsional) angles of the molecule can be calculated. For quinolinone derivatives, this data reveals the geometry of the fused ring system and the orientation of its substituents.
In the case of the analogous compound, 3-Chloro-4-methylquinolin-2(1H)-one, X-ray diffraction studies have shown that the quinoline ring system is nearly planar. The root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms is a mere 0.023 Å, indicating a high degree of planarity for the bicyclic core . This planarity is a key feature of the quinolinone scaffold. The bond lengths and angles within the molecule are within the normal ranges expected for such a heterocyclic system and are comparable to other related structures .
The precise bond lengths determined by X-ray diffraction are critical for understanding the electronic nature of the molecule. For instance, the C=O and C-N bonds within the lactam ring exhibit lengths that confirm their respective double and partial double bond characters.
Table 1: Representative Bond Lengths and Angles for a Quinolin-2(1H)-one Scaffold Note: This table presents typical, illustrative data for the quinolinone core based on known structures like 3-Chloro-4-methylquinolin-2(1H)-one. Exact values vary between derivatives.
| Bond/Angle | Type | Typical Value |
| C=O | Bond Length | ~1.24 Å |
| N1–C2 | Bond Length | ~1.39 Å |
| C3=C4 | Bond Length | ~1.35 Å |
| C4–C(Methyl) | Bond Length | ~1.50 Å |
| C3–Cl | Bond Length | ~1.74 Å |
| O=C2–N1 | Bond Angle | ~122° |
| C3–C4–C(Methyl) | Bond Angle | ~121° |
| N1–C9–C4a | Bond Angle | ~119° |
The arrangement of molecules within a crystal, known as the crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the stability, melting point, and solubility of a crystalline solid. For quinolinone derivatives, hydrogen bonding and π-π stacking are the predominant interactions.
In the crystal structure of 3-Chloro-4-methylquinolin-2(1H)-one, adjacent molecules are linked by pairs of intermolecular N—H⋯O hydrogen bonds . The hydrogen atom on the nitrogen of the lactam ring acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as the acceptor. This interaction connects two molecules into an inversion dimer, forming a characteristic R²₂(8) ring motif . This robust hydrogen-bonding synthon is a common feature in the crystal structures of many quinolin-2-one derivatives nih.gov.
Computational Chemistry and Theoretical Investigations of 3,4 Dimethylquinolin 2 1h One
Quantum Mechanical Studies (QM)
Quantum mechanics forms the bedrock of modern computational chemistry, providing the methods to calculate the electronic structure and energy of molecules. These calculations allow for the prediction of a wide range of molecular properties from first principles.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 3,4-Dimethylquinolin-2(1H)-one. scirp.orgresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional combined with Pople-style basis sets like 6-311G(d,p), are routinely employed to determine the most stable three-dimensional arrangement of atoms—the ground state geometry. nih.govnih.gov
For the quinolinone core, DFT accurately predicts the planarity of the fused ring system and the specific bond lengths and angles. The introduction of methyl groups at the C3 and C4 positions would be expected to cause minor steric-induced adjustments to the local geometry. The C3-C4 bond, for instance, would likely exhibit a length characteristic of a single bond with some double-bond character due to the adjacent carbonyl and aromatic systems.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.23 Å |
| N1-C2 Bond Length | ~1.38 Å |
| C4-C4a Bond Length | ~1.41 Å |
| N1-C2-C3 Bond Angle | ~120° |
| C2-N1-C8a Bond Angle | ~122° |
Hartree-Fock (HF) and Post-HF Methods for Energy Calculations
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the electron-electron repulsion. scirp.org It treats each electron as moving in the average field of all other electrons, thereby neglecting instantaneous electron correlation. While computationally less demanding than more advanced methods, this approximation means that HF typically overestimates total energies and can be less accurate for describing systems with significant electron correlation. researchgate.net
Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but come with a substantially greater computational cost, which often limits their application to smaller molecules. For a molecule the size of this compound, DFT often provides a more practical alternative for achieving accurate results, though HF can be valuable for comparative studies and for providing a baseline for more sophisticated calculations. scirp.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com
| Parameter | Typical Value (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.35 |
| Chemical Hardness (η) | 2.175 |
| Electronegativity (χ) | 4.025 |
| Electrophilicity Index (ω) | 3.72 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org The MEP map is plotted onto the molecule's electron density surface, with colors indicating the nature of the electrostatic potential. wolfram.com
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, the most intense red region would be located around the carbonyl oxygen atom. dergipark.org.trresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive region is typically found around the acidic proton attached to the nitrogen (N-H). dergipark.org.tr
Green/Yellow Regions: Represent areas of near-neutral potential, typically found over the carbon skeleton and aromatic rings.
The MEP map for this compound would clearly identify the carbonyl oxygen as the primary site for interactions with electrophiles or hydrogen bond donors, while the N-H group would be the primary site for deprotonation or hydrogen bonding with an acceptor. nih.govchemrxiv.org
Non-Covalent Interaction (NCI) Analysis
While covalent bonds define the structure of a molecule, non-covalent interactions govern how molecules interact with each other, which is fundamental to understanding their behavior in condensed phases, such as crystals and biological systems.
Reaction Mechanism Elucidation via Computational Pathways
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to elucidate the mechanism of a chemical reaction by identifying the lowest energy path, known as the minimum energy path (MEP), that connects reactants to products via a transition state. This pathway is visualized on a potential energy surface (PES), where the energy of the system is plotted against its geometric parameters. The reaction coordinate itself is a collective variable that represents the progress of the reaction.
For a hypothetical reaction involving this compound, such as its synthesis or a functional group transformation, reaction coordinate mapping would begin with the identification of the reactant(s) and product(s). Using quantum mechanical calculations, the geometries of these species are optimized to find their lowest energy conformations. Subsequently, a search for the transition state connecting them is performed. The transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom.
Tautomerism and Isomerism Studies
Energetic Landscape of Tautomeric Forms
Tautomerism is a form of isomerism where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the primary tautomeric equilibrium is between the lactam (amide) form and the lactim (enol) form, also known as 2-hydroxy-3,4-dimethylquinoline.
Computational studies on the parent compound, quinolin-2(1H)-one, have shown that the lactam form is significantly more stable than the lactim form in the gas phase and in nonpolar solvents. This preference is attributed to the greater resonance stabilization of the amide group compared to the enol group. The energetic landscape of this tautomerism can be mapped using quantum chemical calculations, which determine the relative energies of the tautomers and the energy barrier for the interconversion between them.
For this compound, it is expected that the lactam form would also be the more stable tautomer. The presence of the methyl groups at the 3 and 4 positions would likely have a minor electronic effect on the relative stability of the tautomers. A hypothetical energetic landscape would show two minima corresponding to the lactam and lactim forms, with the lactam minimum being deeper. These minima would be separated by a transition state corresponding to the intramolecular proton transfer.
| Tautomeric Form | Relative Energy (kcal/mol) |
| This compound (Lactam) | 0.00 (Reference) |
| 2-Hydroxy-3,4-dimethylquinoline (Lactim) | > 0 (Higher Energy) |
Solvent Effects on Tautomeric Equilibria
The equilibrium between tautomers can be significantly influenced by the solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are employed in computational chemistry to simulate the effect of a solvent on the energies of the tautomers and the transition state for their interconversion.
For the lactam-lactim tautomerism of this compound, polar solvents are expected to have a notable impact. Polar protic solvents can form hydrogen bonds with both the lactam and lactim forms. The lactam form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). The differential solvation of the two tautomers can alter their relative stabilities.
Generally, an increase in solvent polarity tends to favor the more polar tautomer. In the case of quinolinones, while the lactam form is typically more stable, the energy difference between the tautomers may decrease in polar solvents. This is because the lactim form, with its hydroxyl group, can engage in strong hydrogen bonding interactions with polar protic solvents. Computational studies would involve calculating the energies of the tautomers in different solvent environments to predict the position of the tautomeric equilibrium as a function of solvent polarity.
Advanced Molecular Modeling and Simulation
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of a molecule like this compound.
An MD simulation of this compound would typically be performed in a simulated solvent environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the positions and velocities of all atoms in the system over a period of nanoseconds to microseconds. This allows for the exploration of the molecule's conformational space, identifying the most stable conformations and the transitions between them.
Analysis of the MD trajectory can reveal important information about the molecule's flexibility, particularly concerning the rotation of the methyl groups and any potential puckering of the non-aromatic ring. Furthermore, if this compound is studied in complex with a biological target, such as a protein, MD simulations can elucidate the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling (conceptual)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their experimentally measured activity.
A conceptual QSAR study for a series of this compound derivatives would involve the following steps:
Data Set Preparation: A series of quinolinone analogs with varying substituents would be synthesized, and their biological activity against a specific target would be measured. This dataset would be divided into a training set for model development and a test set for model validation.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be developed that best correlates the calculated descriptors with the observed biological activity of the compounds in the training set.
Model Validation: The predictive power of the developed QSAR model would be assessed using the test set. A reliable model should be able to accurately predict the biological activity of the compounds that were not used in its development.
Investigation of Nonlinear Optical (NLO) Properties
The study of nonlinear optical (NLO) properties in organic molecules is a significant area of research, driven by the potential for applications in optoelectronics, including optical switching and data storage. researchgate.netnih.gov Quinolinone derivatives, in general, are considered promising candidates for NLO materials due to their extended π-conjugated systems and the potential for intramolecular charge transfer, which are key requirements for a significant NLO response. nih.govekb.eg
Theoretical calculations, typically employing DFT and time-dependent DFT (TD-DFT) methods, are used to predict NLO properties such as polarizability (α) and first-order hyperpolarizability (β). researchgate.netekb.eg These computational approaches allow for the systematic investigation of how different substituents on the quinolinone core can modulate the NLO response. nih.gov
Despite the interest in this class of compounds, specific computational studies detailing the NLO properties of this compound were not identified in the reviewed literature. Therefore, a data table of its calculated NLO parameters cannot be provided at this time.
Table 1: Calculated Nonlinear Optical (NLO) Properties of this compound
| Parameter | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | µ | Data not available |
| Polarizability | α | Data not available |
| First-Order Hyperpolarizability | β | Data not available |
Note: A comprehensive search of scientific literature did not yield specific computational data for the NLO properties of this compound.
Thermodynamic Property Calculations
Computational chemistry provides essential tools for the calculation of the thermodynamic properties of molecules, which are fundamental to understanding their stability, reactivity, and behavior under various conditions. scirp.org Standard thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated using theoretical methods like DFT. scirp.orglongdom.org These calculations are often performed for molecules in the gas phase at a standard temperature and pressure. longdom.orgchemrxiv.org
For the parent compound, quinoline (B57606), and some of its derivatives, thermodynamic properties have been a subject of both experimental and computational investigation. scirp.orglongdom.org Such studies are crucial for various applications, including the design of chemical processes and understanding the stability of pharmaceutical compounds. longdom.org
However, a detailed theoretical investigation of the thermodynamic properties specifically for this compound is not available in the surveyed scientific literature. Consequently, a data table of its calculated thermodynamic parameters cannot be presented.
Table 2: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Calculated Value |
|---|---|---|
| Enthalpy | H | Data not available |
| Gibbs Free Energy | G | Data not available |
| Entropy | S | Data not available |
| Heat Capacity | Cv | Data not available |
Note: A comprehensive search of scientific literature did not yield specific computational data for the thermodynamic properties of this compound.
Structure Activity Relationship Sar Studies of 3,4 Dimethylquinolin 2 1h One Derivatives
Elucidation of Structural Features Influencing Chemical Reactivity and Molecular Interactions
The chemical behavior of the 3,4-dimethylquinolin-2(1H)-one core is intricately governed by the electronic and steric nature of its substituents. The methyl groups at the C3 and C4 positions, in particular, play a significant role in defining the molecule's reactivity and its capacity for molecular recognition.
Steric and Electronic Effects of Methyl Substituents at C3 and C4 on Reaction Pathways
The presence of methyl groups at the C3 and C4 positions of the quinolin-2(1H)-one ring introduces specific steric and electronic characteristics that can direct the course of chemical reactions. While direct studies on the 3,4-dimethyl variant are limited, principles from related quinolone chemistry can provide valuable insights.
Steric Effects: The bulk of the two methyl groups at the C3 and C4 positions can create steric hindrance, influencing the approach of reactants. This steric crowding can affect the regioselectivity of reactions, potentially shielding the C3 and C4 positions from direct attack and influencing the reactivity of adjacent positions. For instance, in other substituted quinolone systems, steric repulsion between substituents has been shown to distort the quinolone framework, thereby decreasing its aromaticity and activating the pyridone ring to act more like an activated nitroalkene. While not a direct analogue, this principle suggests that significant steric strain can fundamentally alter the expected reactivity of the heterocyclic ring.
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect (+I effect). The presence of two such groups at the C3 and C4 positions would be expected to increase the electron density of the heterocyclic ring. This enhanced electron density can, in turn, influence the molecule's susceptibility to electrophilic or nucleophilic attack. An increase in electron density might make the ring more reactive towards electrophiles, while potentially decreasing its reactivity towards nucleophiles. The precise outcome on reaction pathways would depend on the specific reagents and conditions employed.
Impact of Substituent Variation on Molecular Recognition and Binding Properties (e.g., for chemosensors)
The quinoline (B57606) scaffold is a common framework for the development of chemosensors, which are molecules designed to detect and signal the presence of specific ions or molecules. The binding properties and selectivity of these sensors are highly dependent on the nature and position of substituents on the quinoline ring.
Substituents can influence molecular recognition through several mechanisms:
Modulation of Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring, which in turn affects the binding affinity of the sensor for a target analyte. For example, the introduction of different substituents can influence the change in fluorescence emission wavelengths of quinoline-based ligands upon binding to metal ions.
Steric Fit: The size and shape of substituents can create a specific binding pocket that selectively accommodates a target molecule.
Introduction of Binding Sites: Functional groups can be introduced that act as specific binding sites for the analyte. For instance, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for anions like fluoride (B91410) and cyanide, where the thiosemicarbazone moiety provides the binding site.
The table below illustrates how different substituents on quinoline-based chemosensors can affect their sensing properties for various ions.
| Chemosensor Type | Substituent(s) | Target Analyte(s) | Sensing Mechanism |
| Quinoline-based ligands | L-valine derivatives | Cu²⁺ | Fluorescence turn-off |
| Quinoline-based thiosemicarbazones | Varied on thiosemicarbazide | F⁻, CN⁻ | Colorimetric change |
| Hexa-quinoline C3-symmetric probe | Trimethylbenzene core | Zn²⁺, Pyrophosphate (PPi) | Fluorescence "OFF-ON-OFF" |
These examples demonstrate that even subtle changes to the substituents on a quinoline scaffold can lead to significant differences in molecular recognition and binding, a principle that would apply to derivatives of this compound.
Rational Design Principles for Modifying this compound Derivatives
Building on the understanding of SAR, rational design principles can be applied to modify this compound derivatives to achieve desired chemical properties and functionalities.
Strategic Functionalization for Tunable Chemical Properties
The this compound scaffold can be strategically functionalized to fine-tune its chemical properties. Modern synthetic methods, such as C-H activation, offer powerful tools for the regioselective introduction of new functional groups onto the quinoline core. This allows for the modification of the molecule's electronic properties, solubility, and potential for intermolecular interactions.
For example, the introduction of electron-withdrawing groups, such as nitro or cyano groups, could be used to decrease the electron density of the ring system, potentially altering its reactivity in cycloaddition reactions or making it more susceptible to nucleophilic attack. Conversely, the addition of further electron-donating groups could enhance its reactivity towards electrophiles. The programmed, sequential functionalization of different positions on the quinoline ring is a powerful strategy to build chemical diversity from a common starting scaffold.
Exploration of Isosteric and Bioisosteric Replacements for Enhanced Specificity (conceptual)
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry and materials science to modify a molecule's properties while retaining its core structural features. This approach involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com
For the this compound scaffold, one could conceptually explore the replacement of the methyl groups with other functionalities to enhance specificity in molecular interactions. For example, the gem-dimethyl group is a common structural motif, and its replacement can be a useful strategy to modulate properties like lipophilicity and metabolic stability.
The table below presents some conceptual isosteric and bioisosteric replacements for a methyl group and their potential impact.
| Original Group | Isosteric/Bioisosteric Replacement | Potential Impact on Properties |
| Methyl (-CH₃) | Amino (-NH₂) | Can introduce a hydrogen bond donor site, alter basicity. |
| Methyl (-CH₃) | Hydroxyl (-OH) | Can introduce a hydrogen bond donor/acceptor site, increase polarity. |
| Methyl (-CH₃) | Chlorine (-Cl) | Similar in size, but alters electronic properties (electron-withdrawing). |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Similar in size to an isopropyl group, but strongly electron-withdrawing and can increase lipophilicity. |
| Two Methyls (gem-dimethyl) | Oxetane ring | Can reduce lipophilicity while maintaining a similar spatial arrangement of substituents. nih.gov |
By strategically applying these replacements to the C3 and C4 positions of the quinolin-2(1H)-one core, it is conceivable to fine-tune the molecule's shape, polarity, and electronic distribution. This could lead to derivatives with enhanced selectivity for a particular binding partner, a critical aspect in the design of highly specific chemosensors or other functional molecules.
Emerging Research Areas and Future Perspectives for 3,4 Dimethylquinolin 2 1h One
Development of Next-Generation Synthetic Methodologies
While classical methods for synthesizing quinolinone structures are well-established, current research is focused on developing more efficient, sustainable, and versatile synthetic routes. The development of simple, mild, and efficient synthetic methods for Dihydroquinolin-2(1H)-ones (DHQOs) has been a significant area of focus for synthetic chemists. mdpi.com Future methodologies for 3,4-Dimethylquinolin-2(1H)-one are expected to align with modern synthetic principles, emphasizing atom economy, reduced waste, and the use of greener technologies. mdpi.com
Key areas for development include:
Catalytic Annulation Reactions: Recent advances in the synthesis of the broader DHQO class involve the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com These methods, which can be initiated by electrophilic, radical, or photochemical processes, offer pathways to construct the core ring system under milder conditions than traditional methods. mdpi.com Adapting these strategies could provide more direct and higher-yielding routes to this compound and its derivatives.
C-H Bond Activation: Strategies involving transition-metal-catalyzed C-H bond activation are revolutionizing heterocyclic synthesis. mdpi.com Future work could explore the direct C-H functionalization of simpler precursors to install the necessary methyl groups and construct the quinolinone ring in a single, streamlined operation.
Domino and Multicomponent Reactions: Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach. mdpi.com Designing a domino sequence that rapidly assembles the this compound core from simple starting materials would be a significant advancement in its production.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Catalytic Annulation | Milder reaction conditions, improved yields, and better functional group tolerance. mdpi.com |
| C-H Bond Activation | Increased atom economy and access to novel derivatives through direct functionalization. mdpi.com |
| Domino Reactions | High efficiency, reduced waste, and operational simplicity by avoiding intermediate isolation. mdpi.com |
| Photochemical Cyclization | Use of light as a traceless reagent, enabling unique and green transformations. mdpi.commdpi.com |
Advanced Applications in Chemical Sensing
The rigid, planar structure and inherent fluorescence of the quinoline (B57606) scaffold make its derivatives excellent candidates for the development of chemosensors. researchgate.netmdpi.com Research is expanding to utilize these properties for the selective detection of various biologically and environmentally important analytes.
While much of the existing research on quinoline-based sensors focuses on metal ions like Zn²⁺ and Fe³⁺, there is a growing interest in developing sensors for organic biomolecules such as amino acids. mdpi.comrsc.orgnih.gov The this compound core can serve as the fluorophore component of a sensor, which can be chemically modified to include a specific recognition unit (receptor) for the target analyte.
For the detection of amino acids, a potential design strategy involves functionalizing the this compound scaffold with a receptor capable of forming non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with the amino and carboxylic acid groups of the target amino acid. For instance, incorporating a group that can selectively bind to an amino acid could lead to a detectable change in the fluorescence of the quinolinone core. While quinine has been explored as a chiral sensor for N-trifluoroacetyl amino acids, the development of synthetic quinolinone-based sensors remains a promising and underexplored area. rsc.org The design would focus on creating a binding pocket that is sterically and electronically complementary to a specific amino acid, enabling high selectivity.
Understanding the mechanism by which a sensor interacts with its target analyte is crucial for optimizing its performance. For fluorescent chemosensors based on the this compound framework, several photophysical mechanisms can be exploited to generate a signal.
Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorescence of the quinolinone fluorophore is initially "quenched" (turned off) by a nearby receptor unit. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence ("turn-on" response). This mechanism is a common strategy for designing sensors for cations. nih.gov
Förster Resonance Energy Transfer (FRET): A FRET-based sensor involves two fluorophores—a donor and an acceptor. The binding of an analyte can induce a conformational change that alters the distance between the two, leading to a change in the efficiency of energy transfer and a corresponding change in the emission spectrum.
Aggregation-Induced Emission (AIE): Some fluorophores are non-emissive when dissolved but become highly fluorescent upon aggregation. A sensor could be designed where the analyte induces the aggregation of functionalized this compound molecules, leading to a strong fluorescent signal.
Theoretical calculations are often used to support experimental findings and elucidate the sensing mechanism at a molecular level. rsc.org
Integration of Multidisciplinary Research Approaches
The future development of this compound and its derivatives will heavily rely on the integration of multiple scientific disciplines. A synergistic approach combining synthetic chemistry, computational modeling, and biological evaluation is becoming standard for accelerating the discovery of new functional molecules. mdpi.comnih.gov
Computational Chemistry: In silico methods such as Density Functional Theory (DFT) and molecular docking are invaluable tools. DFT calculations can predict the electronic properties, absorption, and emission spectra of newly designed sensor molecules, guiding synthetic efforts. nih.gov Molecular docking can simulate the binding interactions between a proposed sensor and its target analyte, helping to refine the design for optimal selectivity and affinity. mdpi.comnih.gov
Materials Science: Incorporating this compound-based sensors into materials such as polymers, nanoparticles, or solid-state devices could lead to the development of practical sensing technologies for real-world applications, including environmental monitoring and medical diagnostics.
Unveiling Further Complex Chemical Transformations
This compound is not only a target molecule but also a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of its core structure and the attached methyl groups provides opportunities for a wide range of chemical transformations.
Future research may focus on using this compound as a synthon for constructing fused heterocyclic systems. For example, reactions involving the active methylene (B1212753) group at the C3 position or the carbonyl group could be used to build additional rings onto the quinolinone framework. Studies on related compounds, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, have shown that the quinolinone ring can undergo various reactions including oxidation, reduction, and condensation to form more elaborate structures. researchgate.net Similarly, quinolin-2-one derivatives can be used as precursors for synthesizing fused systems like 1H-pyrazolo[3,4-b]quinolines, a class of compounds with interesting photophysical and biological properties. mdpi.comnih.gov Exploring these transformations with this compound could lead to the discovery of novel compounds with unique properties and potential applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-Dimethylquinolin-2(1H)-one, and what are their key reaction conditions?
- Answer: The compound can be synthesized via cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux, yielding the quinolinone core after purification. Alternatively, the Pictet-Spengler reaction between N-methyltryptamine and an aldehyde in the presence of an acid catalyst offers high yields . Key parameters include temperature control (reflux for cyclization) and catalyst selection (e.g., Lewis acids for Pictet-Spengler).
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming methyl group positions (δ 2.2–2.8 ppm for CH₃) and carbonyl resonances (δ ~170 ppm). Mass spectrometry (EI or ESI) provides molecular weight validation, while IR spectroscopy confirms the lactam carbonyl stretch (~1650 cm⁻¹) .
Q. How do oxidation and reduction reactions modify the quinolinone scaffold?
- Answer:
- Oxidation: Potassium permanganate in acidic media converts the dihydroquinolinone to quinoline-2,3-dione derivatives, useful for introducing electrophilic sites .
- Reduction: Sodium borohydride in methanol reduces the carbonyl to a hydroxyl group, enabling further functionalization (e.g., etherification or esterification) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in multi-step syntheses of this compound derivatives?
- Answer:
- Stepwise Purification: Intermediate isolation via flash chromatography (e.g., Biotage systems) prevents cross-contamination .
- Catalytic Efficiency: Use of KI in nucleophilic substitutions (e.g., chloroiodopropane reactions) improves regioselectivity and reduces halogen scrambling .
- Temperature Control: Low-temperature lithiation (e.g., LiAlH₄ in THF at 0°C) avoids over-reduction .
Q. What strategies resolve contradictory biological activity data for quinolinone derivatives across studies?
- Answer:
- Structural Reanalysis: Verify purity (>95% via HPLC) and stereochemistry (chiral chromatography or X-ray crystallography) to rule out impurities or enantiomeric effects .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How can computational methods enhance the design of this compound-based enzyme inhibitors?
- Answer:
- Docking Studies: Tools like AutoDock Vina predict binding affinities to target enzymes (e.g., proteases or kinases) by modeling interactions with the lactam carbonyl and methyl groups .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
Q. What are the challenges in scaling up microwave-assisted syntheses of dihydroquinolinone derivatives?
- Answer:
- Energy Transfer: Uniform microwave irradiation in batch reactors requires precise power modulation to avoid hotspots .
- Solvent Limitations: High-boiling solvents (e.g., DMF) may necessitate post-reaction dilution for safe handling .
Methodological Considerations
Q. How should researchers handle air-sensitive intermediates during quinolinone synthesis?
- Answer:
- Schlenk Techniques: Use argon/vacuum cycles for moisture-sensitive steps (e.g., Grignard reactions) .
- Stabilizing Agents: Add radical inhibitors (e.g., BHT) during free-radical cyclizations to prevent decomposition .
Q. What analytical workflows validate the regioselectivity of electrophilic substitutions on the quinolinone ring?
- Answer:
- Isotopic Labeling: ¹³C-labeled reagents track substitution patterns via NMR .
- LC-MS/MS: Fragmentation patterns differentiate positional isomers (e.g., 6- vs. 8-nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
